molecular formula C12H9N3O B2679937 5-[4-(1H-imidazol-1-yl)phenyl]isoxazole CAS No. 314268-36-5

5-[4-(1H-imidazol-1-yl)phenyl]isoxazole

Cat. No.: B2679937
CAS No.: 314268-36-5
M. Wt: 211.224
InChI Key: MMLRBASXQHDSGK-UHFFFAOYSA-N
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Description

Significance of Isoxazole- and Imidazole-Containing Heterocycles in Medicinal Chemistry

Isoxazole (B147169), a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions, is a versatile scaffold found in numerous pharmaceuticals. researchgate.netmdpi.com Its derivatives are known to exhibit a wide array of biological activities. The isoxazole ring can act as a bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of a molecule.

Similarly, imidazole (B134444) is a five-membered aromatic ring with two nitrogen atoms. researchgate.net This heterocycle is a fundamental component of several natural molecules, including the amino acid histidine and purines. The imidazole nucleus is ionizable and can participate in hydrogen bonding, which can enhance the solubility and bioavailability of drug candidates. researchgate.net Its derivatives have demonstrated a broad spectrum of pharmacological effects.

The diverse biological activities associated with isoxazole and imidazole derivatives are summarized in the table below.

Biological ActivityIsoxazole DerivativesImidazole Derivatives
Anticancer Exhibit cytotoxic effects against various cancer cell lines. researchgate.netmdpi.comShow potent antitumor activity. researchgate.net
Antibacterial Active against both Gram-positive and Gram-negative bacteria. researchgate.netInterfere with bacterial DNA replication and cell wall synthesis. researchgate.net
Antifungal Effective against a range of fungal pathogens.A key component in many antifungal medications.
Anti-inflammatory Some derivatives act as selective COX-2 inhibitors.Possess anti-inflammatory properties. researchgate.net
Antiviral Show potential in inhibiting viral replication.Investigated for their antiviral efficacy.

Structural Context within Hybrid Heterocyclic Systems

The concept of hybrid molecules in drug discovery involves the combination of two or more pharmacophores into a single entity. numberanalytics.com This approach aims to create synergistic effects, where the hybrid compound may exhibit enhanced activity, better selectivity, or a more favorable pharmacokinetic profile compared to the individual components. numberanalytics.com 5-[4-(1H-imidazol-1-yl)phenyl]isoxazole is a quintessential example of a hybrid heterocyclic system.

In this molecule, the isoxazole and imidazole rings are covalently linked through a phenyl spacer. This specific arrangement has several implications for its potential as a drug candidate:

Defined Spatial Orientation: The phenyl ring acts as a rigid scaffold, holding the isoxazole and imidazole moieties in a specific spatial orientation. This can be crucial for binding to biological targets.

Modulation of Electronic Properties: The electronic properties of the isoxazole and imidazole rings can be influenced by each other through the phenyl linker, potentially fine-tuning their reactivity and binding affinities.

Combined Pharmacophoric Features: The hybrid molecule presents the combined pharmacophoric features of both isoxazole and imidazole, which could lead to multi-target interactions or a novel mechanism of action.

Overview of Research Trajectories for Related Chemical Scaffolds

The development of new synthetic methodologies is a critical driver in the exploration of novel heterocyclic compounds. numberanalytics.com Research on chemical scaffolds related to this compound has been focused on several key areas:

Novel Synthetic Routes: Chemists are continuously developing more efficient and versatile methods for the synthesis of isoxazole and imidazole derivatives, as well as for their coupling to form hybrid structures. This includes the use of multicomponent reactions and catalytic processes.

Structure-Activity Relationship (SAR) Studies: A significant area of research involves the systematic modification of the chemical structure of these hybrids to understand how different substituents on the isoxazole, imidazole, and phenyl rings affect their biological activity.

Exploration of Diverse Biological Targets: While anticancer and antimicrobial activities are commonly investigated, researchers are also exploring the potential of isoxazole-imidazole hybrids for other therapeutic applications, such as anti-inflammatory, antiviral, and neuroprotective agents.

Recent studies on isoxazole-imidazole hybrids have demonstrated their potential as antibacterial agents, with some derivatives showing significant activity against both Gram-positive and Gram-negative bacteria. The design of these hybrids often focuses on creating molecules that can overcome existing drug resistance mechanisms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-imidazol-1-ylphenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c1-3-11(15-8-7-13-9-15)4-2-10(1)12-5-6-14-16-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLRBASXQHDSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NO2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 4 1h Imidazol 1 Yl Phenyl Isoxazole and Its Analogues

Synthetic Routes to the Isoxazole (B147169) Moiety

The formation of the isoxazole ring is a well-established area of heterocyclic chemistry, with several reliable methods available for its construction. These can be broadly categorized into cycloaddition reactions, ring-closure approaches, and the functionalization of pre-existing isoxazole precursors.

Cycloaddition Reactions (e.g., 1,3-dipolar cycloaddition)

The [3+2] cycloaddition reaction, particularly the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne, stands as one of the most prevalent and versatile methods for synthesizing isoxazoles. This approach allows for the direct formation of the five-membered ring with a high degree of control over regioselectivity.

Nitrile oxides, which are transient species, are typically generated in situ from the corresponding aldoximes via oxidation or from hydroximoyl halides through dehydrohalogenation. A variety of oxidizing agents can be employed for the conversion of aldoximes to nitrile oxides, including reagents like [hydroxy(tosyloxy)iodo]benzene (B1195804) (Koser's reagent).

For the synthesis of 5-arylisoxazoles, a terminal alkyne is reacted with an in situ-generated nitrile oxide. The regioselectivity of this reaction is a key consideration, with the electronic nature of the substituents on both the nitrile oxide and the alkyne influencing the outcome.

Dipole PrecursorDipolarophileConditionsProductReference
AldoximeTerminal AlkyneOxidizing Agent (e.g., Koser's reagent)3,5-Disubstituted Isoxazole core.ac.uk
Hydroximoyl HalideTerminal AlkyneBase3,5-Disubstituted IsoxazoleN/A

Ring-Closure Approaches

Ring-closure or cyclization strategies provide an alternative pathway to the isoxazole core. These methods often involve the construction of an open-chain precursor that contains the requisite atoms and functional groups to form the heterocyclic ring upon cyclization.

One such approach involves the reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydroxylamine (B1172632). For instance, the reaction of a chalcone (B49325) (an α,β-unsaturated ketone) with hydroxylamine hydrochloride can yield a 3,5-diaryl-4,5-dihydroisoxazole, which can then be oxidized to the corresponding isoxazole.

Another notable ring-closure method is the intramolecular oxidative cyclization of propargylamines. This strategy involves the oxidation of the propargylamine (B41283) to an oxime intermediate, which then undergoes a copper-mediated intramolecular cyclization to furnish the isoxazole ring.

PrecursorReagentsKey TransformationProductReference
α,β-Unsaturated KetoneHydroxylamineCyclization/Dehydration3,5-Disubstituted IsoxazoleN/A
PropargylamineOxidizing Agent, Copper CatalystOxidation and Intramolecular CyclizationSubstituted IsoxazoleN/A

Precursor Functionalization Strategies

Cross-coupling reactions, such as the Suzuki-Miyaura or Negishi coupling, are powerful tools for the C-functionalization of isoxazoles. For example, a halogenated isoxazole can be coupled with an arylboronic acid (Suzuki) or an organozinc reagent (Negishi) to introduce an aryl group at a specific position on the isoxazole ring. This method is highly valuable for the synthesis of 5-arylisoxazoles, where a 5-haloisoxazole serves as the electrophilic partner.

Isoxazole PrecursorCoupling PartnerCatalyst SystemReaction TypeProduct
5-BromoisoxazoleArylboronic AcidPalladium Catalyst, BaseSuzuki-Miyaura Coupling5-Arylisoxazole
5-IodoisoxazoleArylzinc HalidePalladium or Nickel CatalystNegishi Coupling5-Arylisoxazole

Synthetic Routes to the Imidazole (B134444) Moiety

The imidazole ring is another fundamental heterocycle in organic chemistry, and numerous methods have been developed for its synthesis. These can be broadly classified into condensation reactions and methods that construct the ring from various acyclic precursors.

Condensation Reactions

The most classic and widely used method for imidazole synthesis is the Debus-Radziszewski synthesis, which is a multi-component condensation reaction. This reaction involves a 1,2-dicarbonyl compound (like glyoxal (B1671930) or benzil), an aldehyde, and two equivalents of ammonia (B1221849). A modification of this reaction, where one equivalent of ammonia is replaced by a primary amine, allows for the synthesis of N-substituted imidazoles.

For the synthesis of 1-arylimidazoles, an aniline (B41778) derivative can be used as the amine component. The reaction proceeds by the initial condensation of the dicarbonyl compound with the amine and ammonia to form a diimine intermediate, which then condenses with the aldehyde to form the imidazole ring.

1,2-DicarbonylAldehydeAmine SourceConditionsProduct
GlyoxalFormaldehydeAmmoniaHeatingImidazole
BenzilBenzaldehydeAmmonium AcetateAcetic Acid, Heat2,4,5-Triphenylimidazole
GlyoxalAryl AldehydeArylamine, AmmoniaBasic conditions1-Arylimidazole

Imidazole Ring Formation from Precursors

Beyond the classical condensation methods, various other strategies exist for constructing the imidazole ring from different starting materials. One common approach involves the reaction of an α-haloketone with an amidine. This method provides a direct route to 2,4-disubstituted imidazoles.

Another versatile method for the synthesis of 1-arylimidazoles is the copper-catalyzed N-arylation of imidazole itself or a substituted imidazole. The Chan-Lam and Ullmann cross-coupling reactions are prominent examples. In the Chan-Lam coupling, an arylboronic acid is coupled with imidazole in the presence of a copper catalyst and an oxidant, often air. The Ullmann condensation involves the reaction of an aryl halide with imidazole, typically at elevated temperatures with a copper catalyst and a base. These methods are particularly advantageous for introducing a wide range of substituted aryl groups onto the imidazole nitrogen.

Imidazole PrecursorArylating AgentCatalyst SystemReaction TypeProduct
ImidazoleArylboronic AcidCopper(II) Acetate, Base, OxidantChan-Lam Coupling1-Arylimidazole
ImidazoleAryl HalideCopper Catalyst, BaseUllmann Condensation1-Arylimidazole

Strategies for C-C and C-N Coupling between Core Rings

The construction of the bond connecting the phenyl and isoxazole rings, and the bond connecting the phenyl ring and the imidazole ring, are critical steps in the synthesis of 5-[4-(1H-imidazol-1-yl)phenyl]isoxazole. Various coupling strategies are employed to achieve this.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of C-C and C-N bonds. In the synthesis of the target molecule, these reactions can be envisioned at two key stages: the formation of the phenyl-isoxazole linkage and the formation of the phenyl-imidazole linkage.

One potential route involves the coupling of a pre-functionalized phenyl ring with an isoxazole precursor. For instance, a Suzuki coupling reaction could be employed, reacting an isoxazole-containing boronic acid or ester with a halo-substituted phenylimidazole. Conversely, a phenylboronic acid derivative could be coupled with a halogenated isoxazole.

Another key palladium-catalyzed reaction is the Buchwald-Hartwig amination, which is particularly relevant for forming the N-phenyl bond of the imidazole ring. A plausible synthetic route could involve the coupling of an unprotected bromoimidazole with a suitable aniline derivative under palladium catalysis. The use of specialized ligands, such as tBuBrettPhos, has been shown to be effective for the amination of unprotected bromoimidazoles and bromopyrazoles, accommodating a broad scope of amine coupling partners. nih.gov

Below is a table summarizing representative conditions for palladium-catalyzed C-N coupling of heterocyclic bromides with amines:

Catalyst SystemLigandBaseSolventTemperature (°C)
Pd₂(dba)₃tBuBrettPhosLHMDSTHFRoom Temperature
Pd(OAc)₂RuPhosK₂CO₃Dioxane100

This table presents generalized conditions based on literature for similar coupling reactions and may require optimization for the specific synthesis of this compound.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the formation of the C-N bond between the phenyl ring and the imidazole. This reaction typically requires an electron-deficient aromatic ring, usually activated by electron-withdrawing groups, and a good leaving group, such as a halogen.

A potential synthetic strategy could involve the reaction of a 4-fluoronitrobenzene with imidazole. The nitro group activates the phenyl ring towards nucleophilic attack by the imidazole, and the fluorine atom serves as the leaving group. Subsequent reduction of the nitro group would yield an aniline derivative, which could then be used to construct the isoxazole ring. Recent studies have shown that SNAr reactions between azoles and aryl fluorides can proceed through a general-base catalyzed borderline mechanism. nih.gov Organic photoredox catalysis has also emerged as a method to enable the nucleophilic defluorination of unactivated fluoroarenes with various nucleophiles, including azoles. nih.gov

The reactivity in SNAr reactions is highly dependent on the electronic nature of the aromatic substrate. The presence of strong electron-withdrawing groups ortho or para to the leaving group is generally crucial for the reaction to proceed efficiently. youtube.com

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction in organic chemistry for the functionalization of aromatic rings. wikipedia.org While less common for the direct coupling of two heterocyclic rings, EAS can be employed to introduce functional groups onto the phenyl linker, which can then be used in subsequent coupling reactions.

For instance, nitration of a phenylisoxazole precursor using a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the phenyl ring. masterorganicchemistry.com The position of nitration (ortho, meta, or para) would be directed by the isoxazole substituent. Subsequent reduction of the nitro group to an amine would provide a handle for the introduction of the imidazole ring, for example, through a condensation reaction followed by cyclization.

It is important to note that five-membered heterocycles like pyrroles, furans, and thiophenes are generally more susceptible to electrophilic attack than benzene (B151609), which can influence the selectivity of EAS reactions in complex molecules containing multiple aromatic systems. wikipedia.org

Derivatization and Modification of the Phenyl Linker

Modification of the phenyl linker allows for the synthesis of a wide range of analogues of this compound, which can be used to explore structure-activity relationships. These modifications can be introduced either before or after the coupling of the core rings.

Starting with a substituted benzene derivative allows for the early introduction of various functional groups onto the phenyl ring. For example, using substituted acetophenones in the synthesis of the isoxazole ring via Claisen-Schmidt condensation with an appropriate aldehyde would result in a phenylisoxazole with the desired substitution pattern. nih.gov

Post-synthetic modification of the assembled molecule is also a viable strategy. Standard aromatic functionalization reactions can be applied, although care must be taken to ensure compatibility with the existing imidazole and isoxazole rings. Examples of such modifications include:

Halogenation: Introduction of bromine or chlorine atoms.

Nitration: Addition of a nitro group.

Alkylation/Acylation: Friedel-Crafts reactions to introduce alkyl or acyl groups.

The choice of synthetic strategy will depend on the desired substitution pattern and the reactivity of the starting materials and intermediates.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including isoxazoles, to reduce the environmental impact of chemical processes. ijbpas.comresearchgate.net These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources.

For the synthesis of isoxazole derivatives, several green methodologies have been reported:

Ultrasound Irradiation: Sonochemistry has been shown to accelerate reaction rates, improve yields, and reduce the need for harsh reaction conditions in the synthesis of isoxazoles. scilit.commdpi.com Ultrasound can be used to promote cyclization reactions and multicomponent reactions. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. This technique has been successfully applied to the synthesis of isoxazole derivatives from chalcones. researchgate.net

Use of Green Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water or ethanol, is a key aspect of green chemistry. The synthesis of some isoxazole derivatives has been achieved in aqueous media. mdpi.com

Catalysis: The use of reusable or biodegradable catalysts can minimize waste. For example, amine-functionalized cellulose (B213188) has been used as a catalyst for the synthesis of isoxazol-5-one derivatives. mdpi.com

The following table summarizes some green chemistry approaches applicable to isoxazole synthesis:

Green ApproachDescriptionAdvantages
Ultrasound IrradiationUse of high-frequency sound waves to promote reactions.Faster reaction rates, higher yields, milder conditions. scilit.commdpi.com
Microwave-Assisted SynthesisUse of microwave energy for heating.Reduced reaction times, improved yields. researchgate.net
Aqueous MediaUsing water as a solvent.Environmentally friendly, low cost. mdpi.com
Biocatalysis/Green CatalystsUse of enzymes or biodegradable catalysts.High selectivity, mild conditions, reduced waste.

Chiral Synthesis and Resolution Techniques for Analogues

While this compound itself is not chiral, the introduction of stereocenters into its analogues can be of significant interest for biological applications. Chiral synthesis and resolution techniques are employed to obtain enantiomerically pure compounds.

Chiral Synthesis (Asymmetric Synthesis): This approach aims to create a specific stereoisomer directly. This can be achieved through several methods:

Use of Chiral Starting Materials: Starting the synthesis with a chiral precursor that contains the desired stereocenter.

Use of Chiral Catalysts: Employing a chiral catalyst to induce stereoselectivity in a key reaction step. For example, chiral ligands can be used in metal-catalyzed reactions to control the stereochemical outcome.

Use of Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the substrate to direct the stereochemical course of a reaction, followed by its removal.

Resolution of Racemates: This involves the separation of a racemic mixture into its individual enantiomers. Common resolution techniques include:

Classical Resolution: Reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by physical methods such as crystallization or chromatography. The resolving agent is subsequently removed to yield the pure enantiomers.

Chiral Chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to separate the enantiomers based on their differential interactions with the CSP.

For isoxazole-containing compounds, the synthesis of chiral derivatives often involves asymmetric reactions to construct the isoxazole ring or to modify substituents with stereocenters.

Biological Activities and Pre Clinical Mechanistic Insights

Anticancer Activity and Cellular Mechanisms

The imidazole (B134444) and isoxazole (B147169) heterocycles are prominent scaffolds in the design of anticancer agents due to their ability to interact with various biological targets.

While no specific kinase inhibition data exists for 5-[4-(1H-imidazol-1-yl)phenyl]isoxazole, derivatives containing either isoxazole or imidazole moieties have been investigated as kinase inhibitors.

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in the FLT3 gene are common in acute myeloid leukemia (AML). nih.govnih.govsemanticscholar.org Various heterocyclic compounds, including those with imidazole scaffolds, have been explored as FLT3 inhibitors. nih.govnih.govresearchgate.net For instance, some imidazo[1,2-b]pyridazine (B131497) derivatives have shown potent inhibitory activity against FLT3. nih.gov Additionally, a class of potent type II FLT3 kinase inhibitors features a (tert-butyl)isoxazol-3-yl)urea moiety. bohrium.com

Casein Kinase 1 (CK1): The isoxazole core is present in some inhibitors of CK1, a kinase implicated in various cancers.

Epidermal Growth Factor Receptor (EGFR): The imidazole ring is a key component in several EGFR inhibitors.

Given the presence of both imidazole and isoxazole rings, it is plausible that this compound could be investigated for its potential as a kinase inhibitor.

Histone deacetylases are crucial enzymes in epigenetic regulation and are validated targets in oncology. nih.gov Both imidazole and isoxazole-based compounds have been designed as HDAC inhibitors. nih.govnih.govresearchgate.netrsc.org For example, a series of N-hydroxy-3-[3-(1,4,5-trisubstituted-1H-imidazol-2-yl)-phenyl]-acrylamides were found to be nanomolar inhibitors of human HDACs. nih.gov Similarly, inhibitors of HDAC6 have been developed based on a 3-hydroxy-isoxazole zinc-binding group. nih.gov The unique structure of this compound, which combines both heterocycles, makes it a candidate for future evaluation as an HDAC inhibitor.

Numerous isoxazole and imidazole derivatives have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis.

Novel synthetic isoxazole derivatives have been shown to exhibit inhibitory activity against tumor cell growth in vitro. nih.gov Some of these compounds were found to induce apoptosis in over 50% of treated human erythroleukemic K562 cells. nih.gov Similarly, certain 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones have been reported to be potent cytotoxic agents against breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cell lines, inducing pre-G1 apoptosis. nih.govsemanticscholar.org Fluorinated Imidazole[4,5f] nih.govsemanticscholar.orgphenanthroline derivatives have also been shown to suppress the proliferation of liver cancer cells by inducing apoptosis. researchgate.net

These findings suggest that the this compound scaffold could potentially exhibit anti-proliferative and pro-apoptotic effects, which would need to be confirmed through direct experimental testing.

The perturbation of the cell cycle is a common mechanism of action for many anticancer drugs. Studies on related compounds suggest that the imidazole and isoxazole moieties can influence cell cycle progression. For instance, certain imidazole derivatives have been shown to cause cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. nih.govsemanticscholar.org Other studies on different heterocyclic compounds have also demonstrated the ability to induce cell cycle arrest in various cancer cell lines. researchgate.netmdpi.commdpi.com Direct studies would be necessary to determine if this compound has any effect on the cell cycle of cancer cells.

Antimicrobial Activity

The imidazole and isoxazole rings are present in various compounds with known antimicrobial properties. A range of isoxazole derivatives have been tested for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.com Similarly, numerous 1-methyl-4-nitro-1H-imidazole derivatives have been synthesized and evaluated for their in vitro antibacterial activity against a panel of microorganisms, with some compounds showing potent activity against Gram-positive bacteria and Helicobacter pylori. nih.gov Halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles have also demonstrated interesting antimicrobial properties. nih.gov

The combination of both imidazole and isoxazole moieties in this compound suggests that it could be a candidate for antimicrobial screening. However, without experimental data, its efficacy against bacterial strains remains unknown.

Antifungal Efficacy Against Fungal Strains (in vitro studies)

The isoxazole and imidazole moieties are characteristic features of many compounds with established antifungal properties. nih.govnih.govnih.gov In vitro studies on various derivatives have demonstrated efficacy against a range of fungal pathogens. For instance, novel isoxazole-based derivatives have been synthesized and evaluated for their anti-Candida potential, with some compounds displaying selective antifungal activity. nih.gov Specifically, certain isoxazole derivatives have shown activity against Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum. nih.gov The imidazole group is a key component of widely used azole antifungal drugs that inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov While the broader class of isoxazole and imidazole-containing compounds shows significant antifungal potential, specific minimum inhibitory concentration (MIC) data for this compound against a comprehensive panel of fungal strains is not extensively detailed in the currently available literature. Further targeted in vitro studies on this specific molecule would be necessary to fully characterize its antifungal spectrum and potency.

Antitubercular Activity

The global health challenge posed by tuberculosis, particularly drug-resistant strains, has spurred the search for novel therapeutic agents. nih.govmdpi.com Compounds featuring isoxazole and imidazole rings have been identified as promising scaffolds in the development of new antitubercular drugs. nih.govkoreascience.kr Research into various isoxazole derivatives has demonstrated their potential to inhibit the growth of Mycobacterium tuberculosis. For example, some studies have focused on the synthesis of isoxazole-containing compounds and their evaluation against different strains of M. tuberculosis, revealing that certain structural modifications can lead to potent antitubercular activity. nih.govnih.gov While the general class of molecules shows promise, specific preclinical data on the antitubercular efficacy of this compound, including its minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv and other resistant strains, is not prominently available in the reviewed scientific literature.

Other Relevant Biological Activities (Pre-clinical)

Enzyme Inhibition (e.g., Factor Xa, tyrosinase)

The inhibition of enzymes plays a crucial role in the therapeutic action of many drugs. The isoxazole scaffold has been identified as a key structural element in the design of inhibitors for various enzymes, including Factor Xa, a critical component of the blood coagulation cascade. nih.govnih.govresearchgate.netmdpi.com Several isoxazoline (B3343090) and isoxazole derivatives have been synthesized and shown to have a low nanomolar affinity for Factor Xa, demonstrating potent antithrombotic efficacy in preclinical models. nih.gov The general structure-activity relationships suggest that the biaryl-substituted isoxazoline moiety can effectively interact with the S4 aryl-binding domain of the Factor Xa active site. nih.gov

Regarding tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis, certain oxazolones, which share structural similarities with isoxazoles, have been reported to inhibit its activity. nih.gov However, specific inhibitory constants (Kᵢ) or IC₅₀ values for this compound against Factor Xa or tyrosinase are not detailed in the available scientific reports.

Receptor Modulation (e.g., EP3 receptor, Angiotensin II receptor)

The modulation of cellular receptors is a common mechanism of action for many therapeutic agents. While imidazole-containing compounds are known to interact with a variety of receptors, specific data on the modulatory activity of this compound on the prostaglandin (B15479496) EP3 receptor or the Angiotensin II receptor is not available in the current body of scientific literature. Further preclinical screening would be required to determine if this specific compound has any significant affinity for or functional effect on these or other receptors.

Molecular and Cellular Mechanism of Action Investigations

Understanding the molecular and cellular mechanisms of a compound is fundamental to its development as a potential therapeutic agent. For related isoxazole and imidazole derivatives, several mechanisms of action have been proposed based on preclinical investigations. For instance, the immunosuppressive actions of some isoxazole derivatives have been linked to the induction of cell apoptosis through the upregulation of caspases 3 and 9, as well as Fas and Bcl2 expression in Jurkat cells. nih.gov Other imidazole compounds have been shown to exert their anti-inflammatory effects by inhibiting the phosphorylation of p38 MAPK and NF-κB. nih.gov

While these findings provide insight into the potential pathways that might be modulated by compounds containing these heterocyclic systems, dedicated mechanistic studies on this compound have not been extensively reported. Therefore, its precise molecular targets and cellular effects remain to be elucidated.

Target Identification and Validation

There is no available information in the scientific literature identifying or validating specific biological targets for this compound.

Pathway Analysis and Signaling Cascade Modulation

Due to the lack of target identification, there is no data on the pathway analysis or the modulation of signaling cascades by this compound.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For 5-[4-(1H-imidazol-1-yl)phenyl]isoxazole, DFT calculations can elucidate its structural and electronic properties. niscpr.res.innih.gov

DFT studies on related imidazole (B134444) and isoxazole-containing compounds have demonstrated the utility of this approach. niscpr.res.inorientjchem.org For instance, calculations performed at the B3LYP/6-31G(d,p) level of theory can optimize the molecular geometry and provide insights into the molecule's stability and reactivity. nih.gov

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to undergo electronic transitions. nih.govsemanticscholar.org

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. For this compound, the nitrogen atoms of the imidazole and isoxazole (B147169) rings are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the rings would exhibit positive potential, indicating sites for nucleophilic attack. niscpr.res.in

Table 1: Representative Data from DFT Calculations on Related Imidazole Derivatives

ParameterValueReference
HOMO Energy-6.2 eV semanticscholar.org
LUMO Energy-1.8 eV semanticscholar.org
Energy Gap (HOMO-LUMO)4.4 eV semanticscholar.org
Dipole Moment3.5 Debye orientjchem.org

Note: The data in this table is representative of DFT calculations performed on related imidazole-containing compounds and is provided for illustrative purposes.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a crucial technique in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. For this compound, a pharmacophore model could be developed based on its known biological activity or by studying its binding mode within a target protein's active site. researchgate.netsemanticscholar.org

The key pharmacophoric features of this compound would likely include hydrogen bond donors (the N-H of the imidazole ring), hydrogen bond acceptors (the nitrogen atoms of the imidazole and isoxazole rings, and the oxygen of the isoxazole ring), and aromatic regions (the phenyl, imidazole, and isoxazole rings).

Once a pharmacophore model is established, it can be used for virtual screening of large chemical databases to identify other molecules that possess a similar arrangement of pharmacophoric features. researchgate.netnih.gov This process allows for the rapid and cost-effective discovery of novel ligands with the potential for similar or improved biological activity. High-throughput virtual screening can filter millions of compounds to a manageable number for further experimental testing. nih.gov

Structure-based virtual screening is another powerful approach where the three-dimensional structure of a target protein is used to dock and score potential ligands from a library. researchgate.net Given that imidazole and isoxazole moieties are present in many known enzyme inhibitors, this compound could be a scaffold for designing inhibitors for various targets, such as kinases or other enzymes. researchgate.netnih.gov

The process of virtual screening typically involves several steps:

Preparation of the compound library: A large database of chemical structures is curated and prepared for docking.

Target preparation: The three-dimensional structure of the biological target (e.g., an enzyme) is obtained, often from crystallographic data.

Docking: The compounds from the library are computationally placed into the active site of the target protein.

Scoring: The binding affinity of each compound is estimated using a scoring function, and the top-scoring compounds are selected for further analysis. samipubco.com

Molecular dynamics simulations can then be employed to study the stability of the protein-ligand complexes for the most promising candidates identified through virtual screening. nih.govsamipubco.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal structure. nih.govnih.gov This analysis is based on partitioning the electron density of a crystal into molecular fragments. The Hirshfeld surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. nih.gov

By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, one can identify regions of close intermolecular contacts. Red spots on the dnorm map indicate contacts that are shorter than the van der Waals radii and represent strong interactions, such as hydrogen bonds. White areas represent contacts with distances close to the van der Waals radii, and blue areas indicate longer contacts. nih.gov

For a compound like this compound, Hirshfeld surface analysis would provide valuable information about the packing of molecules in the solid state and the nature of the forces holding the crystal lattice together. The analysis can be further complemented by generating 2D fingerprint plots, which summarize the intermolecular contacts in a graphical format. These plots show the distribution of distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface. nih.gov

Based on studies of similar isoxazole derivatives, the most significant intermolecular interactions are likely to be H···H, C···H/H···C, and N···H contacts. nih.govnih.gov The presence of the imidazole ring would also contribute to N···H interactions. The relative contributions of these interactions to the total Hirshfeld surface area can be quantified, providing a detailed picture of the crystal packing.

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Isoxazole Derivative

Interaction TypeContribution to Hirshfeld Surface (%)Reference
H···H41.0 nih.gov
C···H/H···C23.2 nih.gov
H···O/O···H18.7 nih.gov
N···H/H···N9.2 nih.gov
C···C1.6 nih.gov

Note: The data in this table is from a Hirshfeld surface analysis of a related isoxazole derivative and is presented to illustrate the typical intermolecular interactions that could be expected.

Pre Clinical Metabolic Stability and Pharmacokinetic Considerations

In Vitro Metabolic Stability Assessment (e.g., liver microsomes)

In vitro metabolic stability assays are designed to evaluate how quickly a compound is metabolized by enzymes, primarily those found in the liver. Liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s, are commonly used for this purpose. In these experiments, the test compound is incubated with liver microsomes from various species (e.g., human, rat, mouse) and the rate of its disappearance is measured over time. This data is used to calculate parameters such as the half-life (t½) and intrinsic clearance (CLint) of the compound, which provide an indication of its stability in the liver. Compounds with high metabolic stability are generally preferred as they are likely to have a longer duration of action in vivo.

Cellular Permeability Studies (e.g., Caco-2 cell monolayers)

Cellular permeability studies are conducted to predict the extent to which a drug can be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 cell monolayer is a widely used in vitro model for this purpose. Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiate to form a monolayer of polarized epithelial cells with tight junctions, mimicking the intestinal barrier. The test compound is added to one side of the monolayer (apical, representing the intestinal lumen) and its appearance on the other side (basolateral, representing the blood) is measured over time. The resulting apparent permeability coefficient (Papp) is used to classify compounds as having low, medium, or high permeability.

Plasma Protein Binding Characterization (Pre-clinical species)

Without specific experimental data for 5-[4-(1H-imidazol-1-yl)phenyl]isoxazole, it is not possible to provide a detailed analysis or generate data tables for its preclinical pharmacokinetic properties. The information necessary to populate such an article is not present in the current body of scientific literature accessible through public searches.

Future Research Directions and Translational Perspectives

Design and Synthesis of Advanced Analogues with Tuned Selectivity

The future development of 5-[4-(1H-imidazol-1-yl)phenyl]isoxazole hinges on the rational design and synthesis of advanced analogues with improved potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are crucial in guiding the modification of the core scaffold to enhance its therapeutic profile.

Key areas for synthetic modification include substitutions on both the phenyl and imidazole (B134444) rings, as well as alterations to the isoxazole (B147169) moiety. For instance, the introduction of various functional groups on the phenyl ring can modulate the compound's pharmacokinetic and pharmacodynamic properties. Halogenation or the addition of nitro groups to the benzylidene moieties of related imidazole and oxazole (B20620) compounds has been shown to play a key role in their anti-inflammatory activity. nih.gov

The synthesis of such analogues can be achieved through various established and emerging synthetic methodologies. Recent advances in isoxazole chemistry, including transition metal-catalyzed cycloadditions and green chemistry approaches, offer efficient pathways to a diverse array of derivatives. rsc.org These methods facilitate the creation of complex and bioactive molecules with enhanced selectivity. rsc.org

A critical aspect of analogue design is tuning the selectivity towards specific biological targets, such as different kinase isoforms, to minimize off-target effects and associated toxicities. Computational analysis of kinase inhibitor selectivity can be a valuable tool in this endeavor, helping to predict and understand the interactions of designed analogues with various kinases. nih.gov

Table 1: Potential Modifications for Analogue Synthesis

Scaffold PositionPotential Modifying GroupsDesired Outcome
Phenyl RingHalogens (F, Cl, Br), Alkyl groups, Methoxy groupsEnhanced potency, altered lipophilicity, improved metabolic stability
Imidazole RingAlkyl chains, Aromatic ringsModulation of binding affinity, improved selectivity
Isoxazole RingSubstitutions at C3 and C4 positionsAltered electronic properties, enhanced target engagement

Exploration of Novel Biological Targets and Therapeutic Areas

While the initial therapeutic focus of this compound and its analogues may be in areas like oncology and inflammation, future research should explore their potential against a wider range of biological targets and in new therapeutic areas. The imidazole and isoxazole moieties are present in a variety of compounds with diverse biological activities, suggesting that this scaffold could have broad therapeutic applications. nih.govnih.gov

Potential novel therapeutic areas for exploration include:

Neurodegenerative Diseases: Imidazole-based compounds have shown promise in the context of neurodegenerative diseases like Alzheimer's. nih.gov Preclinical evaluations of imidazole-linked heterocycles have demonstrated neuroprotective and anti-inflammatory effects. nih.gov

Infectious Diseases: The imidazole ring is a key component of many antimicrobial agents. mdpi.com Novel imidazole-isoxazole hybrids have demonstrated in vitro antibacterial activity. mdpi.com

Pain Management: Dual inhibitors of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), which have shown promise in treating inflammatory and neuropathic pain, have been designed using a pharmacophore common to isoxazole-containing inhibitors. nih.gov

In silico prediction methods can be employed to identify potential new biological targets for the this compound scaffold, guiding experimental validation and opening up new avenues for therapeutic development. researchgate.net

Development of Multi-Target Directed Ligands

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. nih.gov This has led to a growing interest in the development of multi-target directed ligands (MTDLs), which can simultaneously modulate several targets, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance. rsc.org

The this compound scaffold is well-suited for the design of MTDLs. By incorporating pharmacophoric features of inhibitors for different targets into a single molecule, it is possible to create compounds with a desired polypharmacological profile. Strategies for designing MTDLs include fragment-based approaches and the merging of known pharmacophores. nih.gov

For example, based on the known activities of imidazole and isoxazole derivatives, one could envision designing MTDLs that concurrently inhibit key kinases involved in cancer progression and inflammatory pathways. The design process for such molecules can be guided by computational methods to ensure that the desired target interactions are achieved. nih.gov

Advanced Pre-clinical Efficacy and Proof-of-Concept Studies

Before any derivative of this compound can advance to clinical trials, rigorous preclinical efficacy and proof-of-concept studies are essential. These studies will involve both in vitro and in vivo models to validate the therapeutic potential of the lead compounds.

In vitro studies will be necessary to confirm the mechanism of action and to assess the potency and selectivity of the compounds against their intended targets. This can involve a range of cell-based assays, such as cytotoxicity assays against cancer cell lines and enzyme inhibition assays. nih.govnih.gov

In vivo studies in relevant animal models are crucial for evaluating the efficacy, pharmacokinetics, and safety of the drug candidates. For instance, in the context of cancer, xenograft models in mice can be used to assess the anti-tumor activity of the compounds. nih.gov For neurodegenerative diseases, transgenic mouse models that recapitulate aspects of the human disease can be employed to evaluate the neuroprotective effects of the compounds. nih.gov

Table 2: Key Preclinical Evaluation Parameters

Study TypeParameters to be Assessed
In Vitro Target engagement and potency (IC50/EC50), Selectivity against off-targets, Mechanism of action, Cell viability and cytotoxicity
In Vivo Efficacy in disease models, Pharmacokinetics (ADME), Pharmacodynamics, Preliminary toxicity assessment

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate and improve the drug discovery process. rsc.org These technologies can be applied to various stages of the development of this compound analogues, from initial hit identification to lead optimization.

Key applications of AI and ML in this context include:

Predictive Modeling: Machine learning models can be trained on existing data to predict the biological activity, physicochemical properties, and pharmacokinetic profiles of novel analogues. mdpi.com This can help to prioritize the synthesis of compounds with the highest probability of success.

De Novo Design: Generative AI models can be used to design novel molecules with desired properties from scratch. nih.gov These models can explore a vast chemical space to identify new scaffolds and compounds with optimized activity and selectivity.

Kinase Inhibitor Selectivity: AI and ML can be leveraged to develop more selective kinase inhibitors by analyzing the structural features that govern binding to different kinases. rsc.org This is particularly relevant for the this compound scaffold, which has shown potential as a kinase inhibitor.

Toxicity Prediction: Supervised machine learning models can be used to predict the potential toxicity of new compounds early in the drug discovery pipeline, helping to reduce late-stage failures. mdpi.com

By integrating AI and ML into the research and development workflow, the discovery and optimization of novel therapeutics based on the this compound scaffold can be significantly enhanced, leading to the development of safer and more effective medicines.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5-[4-(1H-imidazol-1-yl)phenyl]isoxazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of isoxazole derivatives often involves cyclization reactions, such as the 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For this compound, regioselectivity must be controlled during the cyclization step. Statistical experimental design (e.g., factorial design) can optimize reaction parameters like temperature, solvent polarity, and catalyst loading to maximize yield . Evidence from analogous compounds suggests that microwave-assisted synthesis may reduce reaction times compared to conventional heating .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • Methodological Answer : High-resolution techniques such as single-crystal X-ray diffraction (SC-XRD) provide definitive structural confirmation, as demonstrated for structurally similar tetrazole derivatives . Complementary methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify substituent positions and absence of regioisomers.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula.
  • HPLC-PDA : Purity assessment via reverse-phase chromatography with photodiode array detection .

Q. What in vitro biological screening protocols are appropriate for evaluating the antimicrobial potential of this compound?

  • Methodological Answer : Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) should be followed. For example:

  • Agar dilution or broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
  • Time-kill assays to assess bactericidal vs. bacteriostatic activity.
  • Positive controls (e.g., ciprofloxacin) and solvent controls (e.g., DMSO) must be included to validate results .

Advanced Research Questions

Q. How can computational chemistry tools be integrated to predict the reactivity and regioselectivity of intermediates during synthesis?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and predict regioselectivity in cycloaddition reactions. Software like Gaussian or ORCA enables reaction path searches, while machine learning algorithms (e.g., ICReDD’s workflow) can correlate experimental data with computational descriptors to refine synthetic routes .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, serum protein binding). Systematic approaches include:

  • Meta-analysis : Pool data from multiple studies using standardized metrics (e.g., logD values for lipophilicity).
  • Mechanistic Profiling : Evaluate target engagement via enzymatic assays (e.g., imidazole-mediated inhibition of fungal CYP51) versus cell-based assays .
  • Multivariate Analysis : Apply principal component analysis (PCA) to identify confounding variables .

Q. How can the stability of this compound under varying storage conditions be systematically evaluated?

  • Methodological Answer : Conduct accelerated stability studies per ICH Q1A guidelines :

  • Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and light (UV-vis) to identify degradation pathways.
  • Analytical Monitoring : Use HPLC-MS to track degradation products and quantify shelf life.
  • Kinetic Modeling : Apply the Arrhenius equation to extrapolate long-term stability from accelerated data .

Q. What advanced spectroscopic techniques elucidate the electronic interactions between the imidazole and isoxazole moieties?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Compare λmax shifts in polar vs. nonpolar solvents to assess π-π* transitions.
  • Fluorescence Quenching : Titrate with electron-deficient quenchers (e.g., acrylamide) to probe aromatic stacking.
  • X-ray Photoelectron Spectroscopy (XPS) : Analyze nitrogen bonding environments to confirm conjugation effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.